molecular formula C31H33N3O7 B606747 (1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide CAS No. 2368900-35-8

(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide

Cat. No. B606747
M. Wt: 559.619
InChI Key: GEGBQVSIWBLDJE-GRNIXUCMSA-N
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Description

CMLD012612 is a novel Potent eIF4A Inhibitor, possessing potent anti-neoplastic activity.

Scientific Research Applications

Intramolecular Hydrogen Bonding Studies

The compound may be relevant in studies of intramolecular hydrogen bonding. For instance, research has explored symmetric and non-symmetric oxamides, such as N,N′-bis(2-hydroxyphenyl)oxamide, which are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. This understanding can aid in the synthesis of complex organic molecules (Martínez-Martínez et al., 1998).

Synthesis of Pharmacologically Active Compounds

The compound may be used in the synthesis of pharmacologically active molecules. For example, research on the synthesis of orally active CCR5 antagonists and their practical synthesis methods highlights the importance of complex organic molecules in drug development (Ikemoto et al., 2005).

Structural Investigations for Medicinal Chemistry

Understanding the molecular structure of complex organic compounds is critical for medicinal chemistry. Studies on crystal and molecular structures of compounds like 4,6-Dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo compounds provide insights into the potential active forms of these molecules, which is essential for drug design and development (Ganapathy et al., 2013).

Chiral Resolution in Drug Synthesis

Chiral resolution, which refers to the separation of stereoisomers, is another application area. For instance, the resolution of stereomers in newly synthesized antibacterial agents with two chiral centers is crucial for pharmaceutical applications since different stereomers can have varying pharmacological activities (Ali et al., 2020).

properties

IUPAC Name

(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O7/c1-18-32-30-26-23(39-5)16-22(38-4)17-24(26)41-29(30,20-12-14-21(37-3)15-13-20)25(19-10-8-7-9-11-19)27(31(30,36)33-18)28(35)34(2)40-6/h7-17,25,27,36H,1-6H3,(H,32,33)/t25-,27+,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGBQVSIWBLDJE-GRNIXUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@]23C4=C(C=C(C=C4OC)OC)O[C@]2([C@@H]([C@H]([C@@]3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145712379

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Reactant of Route 2
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Reactant of Route 3
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Reactant of Route 4
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Reactant of Route 5
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
Reactant of Route 6
(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide

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